3-(Trifluoromethyl)phenyl trifluoromethanesulfonate

Description

BenchChem offers high-quality 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(trifluoromethyl)phenyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O3S/c9-7(10,11)5-2-1-3-6(4-5)17-18(15,16)8(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVXJTWXYGSQAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443530 | |

| Record name | 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199188-30-2 | |

| Record name | 3-(Trifluoromethyl)phenyl triflate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199188-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)phenyl trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: Physical Properties of 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate

Introduction and Chemical Identity

3-(Trifluoromethyl)phenyl trifluoromethanesulfonate is an organofluorine compound that belongs to the class of aryl triflates. These compounds are of significant interest in synthetic organic chemistry, primarily due to the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) group. This property makes them valuable substrates in a variety of cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug discovery and materials science.[1] A thorough understanding of the physical properties of this reagent is crucial for its effective handling, reaction optimization, and scale-up.

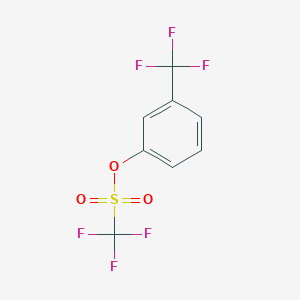

Chemical Structure:

Caption: Chemical structure of 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate.

-

IUPAC Name: 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate

-

CAS Number: 84011-73-4

-

Molecular Formula: C₈H₄F₆O₃S

-

Molecular Weight: 310.17 g/mol

Core Physical Properties: A Tabulated Summary (Estimated)

The following table provides estimated physical properties for 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate based on data for analogous compounds. These values should be used as a guide and are subject to experimental verification.

| Property | Estimated Value | Basis for Estimation & Significance for Researchers |

| Appearance | Colorless to light yellow liquid | Based on the appearance of phenyl trifluoromethanesulfonate.[2] Visual inspection is a first-pass indicator of purity. |

| Boiling Point | ~80-100 °C at reduced pressure | Extrapolated from the boiling point of phenyl trifluoromethanesulfonate (99-100 °C / 60 mmHg).[3] Important for purification by vacuum distillation. |

| Density | ~1.4-1.6 g/mL at 25 °C | Inferred from the density of phenyl trifluoromethanesulfonate (1.396 g/mL).[3] Crucial for accurate volumetric measurements in reaction setups. |

| Refractive Index (n²⁰/D) | ~1.43-1.44 | Based on the refractive index of phenyl trifluoromethanesulfonate (1.435).[3] A useful parameter for assessing purity without destroying the sample. |

In-depth Analysis of Physical Properties (Predicted)

Thermal Properties

The boiling point of 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate is predicted to be in a range suitable for purification by vacuum distillation. The presence of two trifluoromethyl groups, which are strongly electron-withdrawing, may slightly increase its volatility compared to phenyl trifluoromethanesulfonate. As with other high-boiling, thermally sensitive organic compounds, distillation at reduced pressure is the recommended method for purification to prevent decomposition.

Causality Behind Experimental Choice: Vacuum distillation is employed to lower the boiling point of a liquid, thereby avoiding the high temperatures required for distillation at atmospheric pressure which could lead to decomposition. This is particularly important for functionalized organic molecules.

Solubility Profile

Based on its chemical structure, 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate is expected to be soluble in a wide range of common organic solvents. The aromatic ring and the two trifluoromethyl groups contribute to its nonpolar character, suggesting good solubility in solvents such as:

-

Ethers: Diethyl ether, tetrahydrofuran (THF)

-

Halogenated Solvents: Dichloromethane (DCM), chloroform

-

Aromatic Hydrocarbons: Toluene, benzene

-

Polar Aprotic Solvents: Acetonitrile, dimethylformamide (DMF)

Its solubility in water is expected to be very low due to the predominantly nonpolar nature of the molecule.

Trustworthiness of Protocol: A reliable method to experimentally determine solubility is to create a saturated solution of the compound in a given solvent at a specific temperature. The concentration of the dissolved compound can then be quantified using analytical techniques such as UV-Vis spectroscopy, gas chromatography (GC), or by carefully evaporating the solvent and weighing the residue.

Experimental Workflow: Determination of Boiling Point via Vacuum Distillation

The following is a standard operating procedure for the determination of the boiling point of a liquid under reduced pressure.

Caption: Workflow for vacuum distillation to determine boiling point.

Step-by-Step Methodology:

-

Apparatus Setup: A standard vacuum distillation apparatus is assembled. All ground glass joints should be lightly greased to ensure a good seal.

-

Sample Preparation: The round-bottom flask is charged with 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate and boiling chips or a magnetic stir bar to promote smooth boiling.

-

System Evacuation: The apparatus is connected to a vacuum pump via a cold trap, and a manometer is used to monitor the pressure. The system is slowly evacuated to the desired pressure.

-

Heating: The distillation flask is heated gently with a heating mantle.

-

Data Collection: The temperature at which a steady stream of distillate is collected is recorded as the boiling point at that pressure.

-

Shutdown: After distillation, the heating mantle is removed, and the apparatus is allowed to cool completely before the vacuum is carefully broken.

Predicted Spectral Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the meta-substitution of the two electron-withdrawing groups.

-

¹³C NMR: The carbon NMR will display signals for the eight carbon atoms in the molecule. The carbon atoms attached to fluorine will show characteristic quartet splitting due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for this compound and is expected to show two distinct signals, likely singlets or narrow multiplets, one for the CF₃ group on the phenyl ring and one for the CF₃ group of the triflate moiety.

-

IR Spectroscopy: The infrared spectrum will exhibit strong characteristic absorption bands for the S=O stretching of the sulfonate group (around 1420 and 1220 cm⁻¹) and strong C-F stretching bands (in the 1100-1350 cm⁻¹ region).

Safety and Handling

Aryl triflates should be handled with care in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn.[5][6] They can be corrosive and are generally considered to be irritants.[4] It is crucial to consult the Safety Data Sheet (SDS) for the specific compound before use.

Conclusion

While specific experimental data for 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate is limited, a comprehensive understanding of its physical properties can be inferred from analogous compounds. This guide provides a framework for researchers and drug development professionals to handle and utilize this important synthetic building block effectively and safely. The provided experimental workflow for determining the boiling point under reduced pressure serves as a practical example of the techniques required for working with such compounds.

References

-

Chemsrc. (2025, August 21). trifluoromethyl trifluoromethanesulfonate. Retrieved from [Link]

-

PubChem. (n.d.). Phenyl Trifluoromethanesulfonate. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl trifluoromethanesulfonate. Retrieved from [Link]

-

PubChem. (n.d.). Trifluoromethyl trifluoromethanesulfonate. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate. Retrieved from [Link]

-

NIST. (n.d.). 3-(Trifluoromethoxy)phenylacetonitrile. Retrieved from [Link]

-

ResearchGate. (2025, August 5). The infrared spectra of trifluoromethanesulphonic acid in different states of aggregation. Retrieved from [Link]

-

Chemie Brunschwig. (n.d.). Aryl Triflates. Retrieved from [Link]

-

PubChem. (n.d.). N-[3-(trifluoromethyl)phenyl]sulfanylformamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra in the region: (a) 3150–2950 cm À1 , and (b) 2260–2100 cm.... Retrieved from [Link]

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic signature of 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate. Designed for researchers, chemists, and professionals in drug development, this document details the principles, experimental protocols, and spectral interpretation necessary for the unambiguous identification and characterization of this important synthetic building block. By explaining the causality behind experimental choices and grounding the analysis in established spectroscopic principles, this guide serves as a practical resource for leveraging Fourier Transform Infrared (FTIR) spectroscopy for quality control, reaction monitoring, and structural elucidation.

Introduction: The Significance of 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate

3-(Trifluoromethyl)phenyl trifluoromethanesulfonate is a key reagent in modern organic synthesis, particularly within medicinal chemistry and drug discovery. Its structure uniquely combines two powerful functionalities: a trifluoromethylated phenyl ring and a trifluoromethanesulfonate (triflate) leaving group.

-

The Trifluoromethyl (CF3) Group: The inclusion of a -CF3 group is a widely used strategy in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This is due to the high electronegativity of fluorine and the strength of the carbon-fluorine bond.[1] Numerous FDA-approved drugs contain this moiety, highlighting its importance in developing effective therapeutics.[2][3]

-

The Triflate (-OTf) Group: The triflate group is one of the best-known leaving groups in organic chemistry, prized for its exceptional ability to depart during nucleophilic substitution and cross-coupling reactions. This reactivity makes triflate-bearing compounds like the topic molecule versatile precursors for creating complex molecular architectures.[4]

Given its role as a critical intermediate, ensuring the identity and purity of 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate is paramount. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose. The technique provides a unique "molecular fingerprint" by probing the vibrational modes of a molecule's functional groups.[5][6] This guide will dissect the IR spectrum of this compound, assigning characteristic absorption bands to their corresponding molecular vibrations.

Foundational Principles: Vibrational Modes of Key Functional Groups

An infrared spectrum arises when a molecule absorbs infrared radiation, causing its bonds to vibrate at specific frequencies.[5] The spectrum of 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate is dominated by the vibrational modes of its three primary components: the aromatic ring, the trifluoromethyl group, and the triflate group.

Caption: Molecular structure of 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate.

-

Aromatic Ring Vibrations:

-

C-H Stretch: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, usually in the 3030-3100 cm⁻¹ range.[7][8] These bands are often of low to medium intensity.

-

C=C Stretch: The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to a series of characteristic absorptions in the 1450-1600 cm⁻¹ region.[7][9] Often, two distinct bands near 1600 cm⁻¹ and 1500 cm⁻¹ are observed.[7]

-

C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands is highly diagnostic of the substitution pattern on the ring.[7][10]

-

-

Trifluoromethyl (-CF3) Group Vibrations:

-

The C-F bonds are highly polar, and their vibrations lead to some of the most intense absorptions in the spectrum. The key vibrations are the symmetric and asymmetric stretching modes, which occur in the 1000-1300 cm⁻¹ region.[11] These absorptions are typically very strong and broad, making them a clear diagnostic marker for the presence of a -CF3 group.[11][12]

-

-

Triflate (-O-SO2-CF3) Group Vibrations:

-

S=O Asymmetric & Symmetric Stretch: The sulfonate group contains two S=O double bonds. Their asymmetric and symmetric stretching vibrations result in two very strong and distinct bands. The asymmetric stretch typically appears in the 1350-1420 cm⁻¹ range, while the symmetric stretch is found around 1150-1230 cm⁻¹.[13][14]

-

S-O-C Stretch: The stretching vibrations of the S-O-C linkage also produce strong absorptions, typically found in the 1000-1080 cm⁻¹ region.[13]

-

C-F Stretch (Triflate): Similar to the aromatic -CF3 group, the triflate's -CF3 group will exhibit intense C-F stretching absorptions in the 1100-1300 cm⁻¹ region, often overlapping with the S=O symmetric stretch and the aromatic -CF3 bands.

-

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

This section provides a validated, step-by-step methodology for obtaining the FTIR spectrum of 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate, which is typically a liquid at room temperature.[15] The transmission method using salt plates is a classic and reliable technique.[16]

3.1. Materials and Instrumentation

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer capable of scanning the mid-IR range (4000-400 cm⁻¹).

-

Sample: 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate (≥98% purity).

-

IR-Transparent Windows: Two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Scientist's Note: KBr is transparent over a wider range (down to 400 cm⁻¹) than NaCl (down to 600 cm⁻¹). KBr is the preferred choice for a complete mid-IR spectrum. These materials are hygroscopic and must be stored in a desiccator.

-

-

Sample Holder: Demountable cell holder for the salt plates.

-

Cleaning Supplies: Anhydrous solvent (e.g., isopropanol or dichloromethane), lint-free wipes, and a fume hood.

3.2. Step-by-Step Workflow

-

Instrument Preparation & Background Scan:

-

Rationale: A background spectrum of the ambient atmosphere (mainly H₂O and CO₂) must be collected and subtracted from the sample spectrum to ensure that only the sample's absorptions are analyzed.

-

Procedure: i. Ensure the spectrometer's sample compartment is empty and closed. ii. Purge the spectrometer with dry air or nitrogen if available to minimize atmospheric interference. iii. Using the instrument's software, collect a background spectrum. Typically, 16 or 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

-

Sample Preparation (Neat Liquid Film):

-

Rationale: For a pure liquid, creating a thin film between two salt plates is the most direct and common preparation method, avoiding interference from solvents.[17][18]

-

Procedure: i. In a fume hood, place one clean, dry salt plate on a lint-free wipe. ii. Using a clean pipette, place a single small drop of 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate onto the center of the plate. iii. Carefully place the second salt plate on top of the first, gently rotating it a quarter turn to spread the liquid into a thin, uniform film.[18] The film should be free of air bubbles. iv. Mount the "sandwich" assembly into the demountable cell holder.

-

-

Sample Spectrum Acquisition:

-

Rationale: The infrared beam passes through the sample, and the instrument measures the transmitted energy to generate the spectrum.[19]

-

Procedure: i. Place the sample holder into the spectrometer's sample compartment. ii. Using the same parameters as the background scan (e.g., 16 scans, 4 cm⁻¹ resolution), collect the sample spectrum. iii. The software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

-

-

Cleaning and Storage:

-

Rationale: Proper cleaning is critical to prevent cross-contamination and to preserve the integrity of the salt plates. Water must be strictly avoided as it will dissolve the plates.[17]

-

Procedure: i. Disassemble the cell holder and separate the salt plates. ii. Thoroughly wipe the plates with a lint-free wipe soaked in an anhydrous solvent like isopropanol. iii. Perform a final rinse with fresh anhydrous solvent and allow the plates to air dry completely. iv. Store the clean, dry plates in a desiccator.

-

Caption: Standard workflow for acquiring a transmission FTIR spectrum of a liquid sample.

Spectral Interpretation and Data Analysis

The resulting IR spectrum is a plot of light transmittance (or absorbance) versus wavenumber (cm⁻¹). Each absorption band corresponds to a specific molecular vibration. The following table summarizes the expected characteristic absorptions for 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate based on established group frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group Origin |

| 3100 - 3030 | Weak-Medium | C-H Stretch | Aromatic Ring |

| 1600 - 1585 | Medium | C=C Stretch (in-ring) | Aromatic Ring |

| 1500 - 1450 | Medium-Strong | C=C Stretch (in-ring) | Aromatic Ring |

| ~1420 - 1350 | Very Strong | S=O Asymmetric Stretch | Triflate (-SO₂) |

| ~1330 - 1250 | Very Strong | C-F Asymmetric Stretch | Aromatic -CF₃ |

| ~1230 - 1150 | Very Strong | S=O Symmetric Stretch | Triflate (-SO₂) |

| ~1180 - 1100 | Very Strong | C-F Symmetric Stretch | Aromatic & Triflate -CF₃ |

| ~1050 - 1000 | Strong | S-O-C Stretch | Triflate (-O-S) |

| 900 - 690 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |

Key Diagnostic Regions:

-

The "Triflate Signature" (1420-1150 cm⁻¹): This region is dominated by two extremely strong and sharp bands corresponding to the asymmetric and symmetric S=O stretches of the triflate group.[13][14] Their presence is a primary confirmation of the triflate moiety.

-

The "Fluorine Forest" (1330-1100 cm⁻¹): This area is characterized by multiple, very intense absorption bands arising from the C-F stretching vibrations of both the aromatic and the triflate -CF₃ groups.[11][12] The overlap of these bands with the symmetric S=O stretch creates a complex but highly characteristic pattern.

-

Aromatic Substitution Pattern (900-690 cm⁻¹): The 1,3- (or meta-) substitution pattern of the aromatic ring will produce a specific pattern of strong C-H out-of-plane bending bands. For meta-disubstitution, strong bands are typically expected near 690-710 cm⁻¹ and 810-850 cm⁻¹.[7]

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate. By following a validated experimental protocol, researchers can obtain a high-quality spectrum that serves as a unique molecular fingerprint. The key to accurate interpretation lies in recognizing the distinct and intense absorption bands generated by the triflate (S=O stretches) and trifluoromethyl (C-F stretches) groups, complemented by the characteristic patterns of the substituted aromatic ring. This guide provides the foundational knowledge and practical steps required to confidently employ FTIR spectroscopy in the analysis of this vital synthetic intermediate, ensuring the integrity of materials used in critical research and development applications.

References

-

Beg, M. A. A., & Clark, H. C. (1962). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 40(3), 283-288. Available at: [Link]

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum? Available at: [Link]

-

Polymer Chemistry Characterization Lab, University of Southern Mississippi. Infrared Spectroscopy (FT-IR/ATR). Available at: [Link]

-

Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

ResearchGate. (2017). The IR spectra of sulfonated chitosans. Available at: [Link]

-

University of Manitoba, Department of Chemistry. Table of Characteristic IR Absorptions. Available at: [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Available at: [Link]

-

Al-Buridi, A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6603. Available at: [Link]

-

Wiley Analytical Science. (2005). Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Drawell. Sample Preparation for FTIR Analysis. Available at: [Link]

-

Ignatyev, I. S., & Montejo-Valentin, M. (2000). Vibrational study of the trifluoromethanesulfonate anion: unambiguous assignment of the asymmetric stretching modes. Inorganic Chemistry, 39(12), 2574-2577. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate. Available at: [Link]

-

Baxter, J. F., et al. (1956). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 28(10), 1595-1598. Available at: [Link]

-

ResearchGate. (2014). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. Available at: [Link]

-

Wikipedia. Methyl trifluoromethanesulfonate. Available at: [Link]

-

Farnworth, M. J., & Miller, T. G. (1995). Ab initio vibrational frequencies of the triflate ion, (CF3SO3)-. The Journal of Physical Chemistry, 99(48), 17310-17313. Available at: [Link]

-

Singh, R. P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. Available at: [Link]

-

ResearchGate. (2018). Infrared Spectra of Sulfones and Related Compounds. Available at: [Link]

-

University of California, Los Angeles, Department of Chemistry & Biochemistry. Sample preparation for FT-IR. Available at: [Link]

-

Loeffler, M. J., et al. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. The Journal of Chemical Physics, 152(1), 014302. Available at: [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]

-

Gonzalez-Alvarez, J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3326. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. Phenyl Trifluoromethanesulfonate. Available at: [Link]

-

Margoshes, M., & Fassel, V. A. (1955). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society, 77(23), 6181-6184. Available at: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Phenyl trifluoromethanesulfonate | 17763-67-6 [chemicalbook.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. eng.uc.edu [eng.uc.edu]

- 19. edinst.com [edinst.com]

Commercial availability of 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate

Topic: Commercial Availability & Technical Profile: 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary

3-(Trifluoromethyl)phenyl trifluoromethanesulfonate (CAS 199188-30-2 ) is a high-value electrophilic building block used primarily to introduce the metabolically stable 3-(trifluoromethyl)phenyl motif into drug candidates via cross-coupling reactions. While commercially available, it is frequently categorized as a "make-on-demand" item by major catalog suppliers due to the hydrolytic instability of triflates and the low cost of its precursor, 3-(trifluoromethyl)phenol.

This guide provides a decision-making framework for sourcing this compound, comparing commercial procurement against a validated in-house synthesis protocol.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate |

| Common Name | 3-(Trifluoromethyl)phenyl triflate |

| CAS Number | 199188-30-2 |

| Molecular Formula | |

| Molecular Weight | 294.17 g/mol |

| Physical State | Colorless to pale yellow liquid (at RT) |

| Boiling Point | ~90-100 °C @ 1 mmHg (Predicted based on homologs) |

| Density | ~1.45 g/mL |

| Storage | 2-8°C, under Argon/Nitrogen (Moisture Sensitive) |

| Key Reactivity | Highly reactive electrophile for Pd/Ni-catalyzed cross-coupling ( |

Commercial Landscape

The supply chain for 3-(trifluoromethyl)phenyl triflate is bifurcated between bulk "building block" vendors and specialty research suppliers.

Supplier Analysis

| Supplier Tier | Representative Vendors | Availability Status | Typical Purity | Strategic Use Case |

| Tier 1: Global Catalog | Sigma-Aldrich (MilliporeSigma) | Low Stock / Backorder | 97% | Reference standard; Quick checks. |

| Tier 2: Specialty Block | AK Scientific, BOC Sciences, Fluorochem | In Stock / Short Lead | 95-98% | MedChem campaigns (1g - 25g). |

| Tier 3: Bulk Synthesis | Enamine, WuXi AppTec | Make-on-Demand | >98% | Process scale-up (>100g). |

Market Insight: Unlike the unsubstituted phenyl triflate (CAS 17763-67-6), the 3-CF3 variant is often synthesized in situ or immediately prior to use in process chemistry to avoid degradation during storage. High prices from catalog vendors often reflect the "convenience premium" rather than raw material costs.

Strategic "Make vs. Buy" Decision Matrix

For a Senior Application Scientist, the decision to purchase or synthesize depends on Time-to-Data vs. Budget/Purity Control .

-

BUY IF:

-

Required quantity is < 5 grams.[1]

-

Timeline is critical (< 1 week) and a Tier 2 supplier has verified stock.

-

You lack access to a fume hood capable of handling triflic anhydride (

).

-

-

MAKE IF:

-

Required quantity is > 10 grams.[1]

-

Commercial lead times exceed 2 weeks.

-

Cost Efficiency: The precursor, 3-(trifluoromethyl)phenol (CAS 98-17-9), is widely available and inexpensive (~$50/100g). The commercial triflate can cost 10-20x more per mole.

-

In-House Synthesis Protocol

This protocol is designed for high throughput and safety , utilizing Triflic Anhydride (

Reaction Pathway

Materials

-

Precursor: 3-(Trifluoromethyl)phenol (CAS 98-17-9)[2]

-

Reagent: Trifluoromethanesulfonic anhydride (

) [Handle with Extreme Caution ] -

Base: Pyridine (Dry)

-

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask. Equip with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvation: Add 3-(trifluoromethyl)phenol (1.0 equiv) and anhydrous Pyridine (2.0 equiv) to DCM (0.2 M concentration relative to phenol). Cool the solution to 0°C (ice/water bath).

-

Addition: Dilute

(1.1 equiv) in a minimal amount of DCM. Add dropwise via the addition funnel over 20 minutes. Note: The reaction is exothermic; maintain internal temp < 5°C. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-3 hours. Monitor by TLC (SiO2, 10% EtOAc/Hexanes). The phenol spot (lower

) should disappear. -

Workup (Critical for Stability):

-

Quench with ice-cold water.

-

Extract with DCM (x3).

-

Wash combined organics with cold 1M HCl (to remove pyridine), followed by saturated

and brine. -

Dry over

, filter, and concentrate in vacuo at < 30°C.

-

-

Purification: Flash column chromatography (SiO2, 0-5% EtOAc in Hexanes).

-

Note: Triflates are prone to hydrolysis on silica; minimize column residence time or add 1%

to the eluent if degradation is observed.

-

Technical Workflow & Applications

The following diagram illustrates the synthesis logic and downstream utility of this building block in drug discovery.

Figure 1: Operational workflow for the synthesis of 3-(Trifluoromethyl)phenyl triflate and its subsequent divergence into key medicinal chemistry cross-coupling reactions.

Handling & Safety

-

Stability: Triflates are thermally stable but moisture sensitive . Store in a desiccator or freezer. If the liquid turns dark brown/black, it has hydrolyzed to triflic acid and phenol; discard.

-

Safety:

References

-

ChemicalBook. Phenyl trifluoromethanesulfonate Properties and Synthesis. (General protocol adaptation). Retrieved from .

-

Sigma-Aldrich. 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate Product Detail. (CAS Verification). Retrieved from .

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10565698 (4-isomer analog for property correlation). Retrieved from .

- Barbero, M., et al.Synthesis of aryl triflates under mild conditions. (Methodological Basis). Synthesis, 2008. (General reference for Tf2O/Pyridine method).

Sources

Methodological & Application

Using 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate in cross-coupling reactions.

Application Note: Cross-Coupling Strategies for 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate

Executive Summary

3-(Trifluoromethyl)phenyl trifluoromethanesulfonate (CAS: 126521-36-8), hereafter referred to as Ar-OTf , is a high-value pseudohalide intermediate. It combines the metabolic stability and lipophilicity of the trifluoromethyl (–CF

This guide addresses the specific challenges of using this electron-deficient aryl triflate in Palladium-catalyzed cross-coupling reactions. While highly reactive, Ar-OTf is prone to hydrolytic cleavage (reverting to the phenol) under standard aqueous basic conditions. This note provides optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings designed to maximize the rate of oxidative addition over competitive hydrolysis.

Mechanistic Insight: The Triflate Paradox

To optimize yields, one must understand the competition at the molecular level.

-

Reactivity Profile: The triflate group is a "pseudohalide" with a leaving group ability comparable to iodide. However, in oxidative addition with Pd(0), aryl triflates generally react slower than aryl iodides and bromides but significantly faster than aryl chlorides.

-

Electronic Effect: The electron-withdrawing –CF

group at the meta position decreases electron density on the aromatic ring. This accelerates oxidative addition to Pd(0) compared to electron-rich analogs, making this specific compound highly active. -

The Failure Mode (Hydrolysis): The S–O bond in the triflate is susceptible to nucleophilic attack by hydroxide ions (present in aqueous bases used for Suzuki coupling). This results in S–O cleavage (hydrolysis) rather than the desired C–O oxidative addition.

-

Key Insight: To prevent phenol formation, the catalytic turnover (oxidative addition) must be kinetically faster than the rate of hydrolysis. This is achieved by using anhydrous bases or bulky, electron-rich phosphine ligands that accelerate the Pd insertion step.

-

Figure 1: Kinetic Pathways (Graphviz)

Caption: Kinetic competition between the desired oxidative addition (Green) and the parasitic hydrolysis pathway (Red).

Application Protocol 1: Suzuki-Miyaura Coupling

Objective: Coupling Ar-OTf with phenylboronic acid to synthesize 3-(trifluoromethyl)biphenyl. Challenge: Preventing hydrolysis of the triflate by aqueous base. Solution: Use of a mild, anhydrous base system or a highly active catalyst system that operates at lower temperatures.

Materials

-

Substrate: 3-(Trifluoromethyl)phenyl triflate (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.5 equiv)

-

Catalyst: Pd(OAc)

(2 mol%) -

Ligand: XPhos or SPhos (4 mol%) – Biaryl phosphines are critical for stability.

-

Base: K

PO -

Solvent: THF or 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure

-

Inert Atmosphere Setup: Flame-dry a Schlenk tube or reaction vial and cool under a stream of Argon or Nitrogen. Strict exclusion of moisture is vital.

-

Reagent Loading: Add Phenylboronic acid (1.5 equiv), K

PO -

Solvent Addition: Cap the vial and purge with inert gas. Inject anhydrous THF (concentration ~0.2 M relative to triflate) via syringe.

-

Activation: Stir the mixture at room temperature for 5 minutes to allow ligand complexation (solution often turns yellow/orange).

-

Substrate Addition: Add 3-(Trifluoromethyl)phenyl triflate (1.0 equiv) via syringe.

-

Expert Tip: If the reaction scale is large (>5g), add the triflate dropwise over 10 minutes to prevent localized exotherms that could degrade the catalyst.

-

-

Reaction: Heat the block to 60°C . Monitor by HPLC or GC.

-

Note: Due to the electron-deficient nature of the ring, this reaction often completes within 2-4 hours.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Rinse with EtOAc. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc).

Data Summary: Base Screening Results

| Base System | Solvent | Conversion (2h) | Yield (Isolated) | Major Byproduct |

|---|

| K

Application Protocol 2: Buchwald-Hartwig Amination

Objective: Amination of Ar-OTf with Morpholine. Challenge: Catalyst poisoning by halide ions and competitive cleavage. Solution: A "Halide-Free" protocol using Pd(0) sources and strong bases.

Materials

-

Substrate: 3-(Trifluoromethyl)phenyl triflate (1.0 equiv)

-

Amine: Morpholine (1.2 equiv)

-

Catalyst: Pd

(dba) -

Ligand: BINAP or DPPF (3 mol%)

-

Base: Cs

CO -

Solvent: Toluene (Anhydrous)

Step-by-Step Procedure

-

Catalyst Pre-formation: In a glovebox or under Argon, mix Pd

(dba)-

Why? Pre-forming the active L

Pd(0) species ensures that when the triflate is added, the catalyst is ready for immediate oxidative addition, minimizing the window for side reactions.

-

-

Substrate Addition: Add the base (Cs

CO-

Critical: Do not add halide salts (like LiCl or LiBr). While often used for bromide couplings to stabilize the catalyst, halides can inhibit the reaction of triflates by competing for coordination sites [1].

-

-

Heating: Heat to 80-100°C .

-

Monitoring: Monitor for the disappearance of the triflate. If phenol formation is observed, lower the temperature and increase catalyst loading slightly.

Workflow Diagram (Graphviz)

Caption: Operational workflow for Buchwald-Hartwig amination of aryl triflates.

Handling & Storage

-

Moisture Sensitivity: While 3-(Trifluoromethyl)phenyl triflate is more stable than alkyl triflates, it will slowly hydrolyze if exposed to atmospheric moisture.

-

Storage: Store under Nitrogen/Argon at 2-8°C.

-

Visual Check: The compound should be a clear, colorless to pale yellow liquid. If it turns dark brown or opaque, significant decomposition (acid formation) has occurred. Purify by vacuum distillation or a rapid silica plug filtration before use.

References

-

Louie, J., Driver, M. S., Hamann, B. C., & Hartwig, J. F. (1997).[1] Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. Journal of Organic Chemistry, 62(5), 1268–1273. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

Sources

The Strategic Introduction of the Trifluoromethyl Group: A Detailed Protocol for Electrophilic Trifluoromethylation

A Note on Reagent Selection

Initial interest was expressed in a protocol for trifluoromethylation using 3-(trifluoromethyl)phenyl trifluoromethanesulfonate. It is scientifically imperative to clarify that aryl triflates, such as this compound, are not trifluoromethylating agents. Instead, they are powerful arylating agents in cross-coupling reactions, where the triflate moiety serves as an excellent leaving group. For the direct introduction of a trifluoromethyl (CF₃) group, a dedicated trifluoromethylating reagent is required.

This guide, therefore, focuses on a well-established and widely utilized protocol for electrophilic trifluoromethylation using S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate , commonly known as Umemoto's reagent . This reagent is a robust and versatile tool for the installation of the CF₃ group, a moiety of profound importance in modern drug discovery and materials science.

The Significance of the Trifluoromethyl Group in Drug Development

The incorporation of a trifluoromethyl group into a molecular scaffold can dramatically enhance its pharmacological properties. The strong electron-withdrawing nature and high lipophilicity of the CF₃ group can improve a drug candidate's metabolic stability, bioavailability, and binding affinity to its target. Several blockbuster drugs, including Fluoxetine (Prozac) and Celecoxib (Celebrex), feature this critical functional group, underscoring the importance of reliable trifluoromethylation methodologies.

Mechanism of Electrophilic Trifluoromethylation with Umemoto's Reagent

Umemoto's reagent is a sulfonium salt that acts as an electrophilic source of the trifluoromethyl group ("CF₃⁺"). The reaction with a nucleophile, such as an enolate, proceeds via a nucleophilic attack on the trifluoromethyl group, leading to the displacement of dibenzothiophene. Computational studies suggest that this transfer occurs via a backside attack mechanism.[1] The general mechanism can be visualized as follows:

Caption: Generalized mechanism of electrophilic trifluoromethylation.

Application Note & Protocol: Trifluoromethylation of β-Keto Esters

This protocol details the electrophilic trifluoromethylation of a β-keto ester using Umemoto's reagent, a common transformation in the synthesis of complex molecules.

Materials and Reagents

| Reagent | Supplier | Purity | CAS Number |

| S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate | Sigma-Aldrich | 97% | 131880-16-5 |

| Ethyl 2-cyclopentanonecarboxylate | TCI America | >98% | 609-42-7 |

| Sodium Hydride (60% dispersion in mineral oil) | Acros Organics | 60% | 7646-69-7 |

| Anhydrous Tetrahydrofuran (THF) | Sigma-Aldrich | ≥99.9% | 109-99-9 |

| Diethyl Ether | Fisher Chemical | ACS Grade | 60-29-7 |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | VWR Chemicals | - | 12125-02-9 |

| Saturated Aqueous Sodium Chloride (Brine) | Fisher Chemical | - | 7647-14-5 |

| Anhydrous Magnesium Sulfate (MgSO₄) | EMD Millipore | ACS Grade | 7487-88-9 |

Experimental Workflow

Caption: Step-by-step experimental workflow for trifluoromethylation.

Detailed Protocol

-

Preparation:

-

Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 20 mL) to a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask to 0 °C using an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 equiv) to the THF. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care.

-

Slowly add ethyl 2-cyclopentanonecarboxylate (1.56 g, 10.0 mmol, 1.0 equiv) dropwise to the stirred suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete enolate formation.

-

-

Trifluoromethylation:

-

In a separate flask, dissolve S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's reagent, 3.74 g, 11.0 mmol, 1.1 equiv) in anhydrous THF (10 mL).

-

Add the solution of Umemoto's reagent dropwise to the enolate solution at 0 °C over 15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride (20 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the α-trifluoromethyl-β-keto ester.

-

Causality Behind Experimental Choices

-

Inert Atmosphere: The enolate intermediate is sensitive to moisture and oxygen. An inert atmosphere prevents quenching of the enolate and potential side reactions.

-

Anhydrous Solvent: Water will protonate the enolate, rendering it unreactive towards the electrophilic trifluoromethylating agent.

-

Sodium Hydride as Base: A strong, non-nucleophilic base is required to fully deprotonate the β-keto ester and form the enolate.

-

0 °C for Enolate Formation and Reagent Addition: These steps are performed at low temperature to control the exothermicity of the reactions and minimize potential side reactions.

-

Saturated NH₄Cl Quench: A mild acidic quench is used to neutralize the reaction mixture and protonate any remaining enolate.

Substrate Scope and Performance Data

The trifluoromethylation of various β-keto esters using Umemoto's reagent generally proceeds in good to excellent yields.[2]

| Substrate (β-Keto Ester) | Product Yield (%) |

| Ethyl 2-cyclopentanonecarboxylate | 85-95 |

| Ethyl 2-cyclohexanonecarboxylate | 80-90 |

| Ethyl acetoacetate | 75-85 |

| Ethyl benzoylacetate | 70-80 |

Safety and Handling

-

Umemoto's Reagent: While generally stable, it should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[3][4] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][4]

-

Sodium Hydride: A highly flammable solid that reacts violently with water. Handle under an inert atmosphere and away from ignition sources.

-

Solvents: Tetrahydrofuran and diethyl ether are flammable liquids. Work in a fume hood and avoid open flames.

Conclusion

Electrophilic trifluoromethylation using S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's reagent) is a powerful and reliable method for the synthesis of trifluoromethylated compounds. The protocol outlined provides a robust starting point for researchers in organic synthesis and drug discovery. Careful attention to anhydrous and inert conditions is crucial for achieving high yields. The versatility of this reagent allows for the trifluoromethylation of a wide range of nucleophiles, making it an invaluable tool in the modern chemist's arsenal.[5]

References

-

Ma, J.-A., & Cahard, D. (2004). Enantioselective electrophilic trifluoromethylation of β-keto esters with Umemoto reagents induced by chiral nonracemic guanidines. Organic & Biomolecular Chemistry, 2(11), 1580–1582. [Link]

-

Cahard, D., et al. (2008). Enantioselective electrophilic trifluoromethylation of β-keto esters with Umemoto reagents induced by chiral nonracemic guanidines. HAL Open Science. [Link]

-

Al-Azzawi, F., et al. (2018). An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Organic & Biomolecular Chemistry, 16(24), 4517–4526. [Link]

-

ResearchGate. (n.d.). Scheme 1 Enantioselective electrophilic trifluoromethylation of b-keto esters with Umemoto reagent induced by chiral nonracemic guanidine. [Link]

-

ResearchGate. (n.d.). Hydro‐trifluoromethylations of β‐ketoesters with Umemoto reagent. [Link]

-

Sciforum. (2006). Towards Enantioselective Electrophilic Trifluoromethylation of β-Keto Esters. [Link]

-

Umemoto, T., et al. (2012). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry, 77(17), 7477–7488. [Link]

-

Togni, A. (2010). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Accounts of Chemical Research, 43(3), 451–462. [Link]

-

Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry, 18, 840–851. [Link]

-

Shibata, N., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 57. [Link]

-

ResearchGate. (n.d.). Umemoto's Reagent. [Link]

-

Zhang, C. (2013). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Chinese Journal of Chemistry, 31(10), 1247–1256. [Link]

-

ResearchGate. (n.d.). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. [Link]

Sources

3-(Trifluoromethyl)phenyl trifluoromethanesulfonate as a reagent for organic synthesis.

CAS: 59099-58-0 Formula: C8H4F6O3S Molecular Weight: 294.17 g/mol [1]

Executive Summary

3-(Trifluoromethyl)phenyl trifluoromethanesulfonate is a high-value pseudohalide intermediate used primarily in medicinal chemistry and materials science.[1] It serves as a superior electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) due to the synergistic electron-withdrawing nature of the meta-trifluoromethyl group and the triflate leaving group.[1]

This Application Note provides a validated synthesis protocol, detailed cross-coupling methodologies, and mechanistic insights into chemoselective transformations. It is designed for researchers requiring high-fidelity incorporation of the 3-(trifluoromethyl)phenyl motif into complex scaffolds.[1]

Molecular Architecture & Physicochemical Properties

The molecule features a trifluoromethanesulfonate (triflate) group meta to a trifluoromethyl group. This substitution pattern creates a highly activated electrophile.[1]

| Property | Value / Description | Impact on Synthesis |

| Physical State | Colorless to pale yellow liquid | Easy handling; amenable to liquid-liquid extraction.[1][2] |

| Leaving Group Ability | pKa of conjugate acid (TfOH) ≈ -14 | ~100x more reactive than corresponding bromides in solvolysis; comparable to iodides in Pd-catalysis under specific ligand conditions.[1] |

| Electronic Effect | m-CF3 (σm = 0.[1]43) | Increases the electrophilicity of the C-OTf bond, facilitating faster oxidative addition compared to unsubstituted phenyl triflates.[1] |

| Stability | Moisture Sensitive (Hydrolysis) | Critical: Must be stored under inert atmosphere (Ar/N2) at 2-8°C. Hydrolyzes back to phenol in basic aqueous media without transition metal catalysis.[1] |

Preparation Protocol: Synthesis from Phenol

Objective: Convert 3-(trifluoromethyl)phenol to 3-(trifluoromethyl)phenyl triflate. Scale: 10 mmol (adaptable).

Reagents

-

Substrate: 3-(Trifluoromethyl)phenol (1.62 g, 10 mmol)[1]

-

Reagent: Trifluoromethanesulfonic anhydride (Tf2O) (1.85 mL, 11 mmol) [CORROSIVE/FUMING]

-

Base: Pyridine (1.6 mL, 20 mmol) or Triethylamine

-

Solvent: Dichloromethane (DCM), anhydrous (30 mL)

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen/Argon.[1][3]

-

Solvation: Add 3-(trifluoromethyl)phenol and anhydrous DCM. Cool the solution to -78°C (acetone/dry ice bath) or -10°C (ice/salt) depending on selectivity needs (lower temp = cleaner profile).

-

Base Addition: Add pyridine slowly via syringe. The solution remains clear/colorless.

-

Activation (Critical Step): Add Tf2O dropwise over 15 minutes.

-

Observation: White precipitate (pyridinium triflate) will form immediately.[1]

-

Control: Maintain internal temperature < 0°C to prevent formation of sulfone byproducts.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO2, 10% EtOAc/Hexanes).[1] The phenol spot (lower Rf) should disappear; the triflate (high Rf) appears.

-

Quench & Workup:

-

Isolation: Dry organic layer over MgSO4, filter, and concentrate under reduced pressure.

Application: Palladium-Catalyzed Cross-Coupling

Aryl triflates are pseudohalides.[1][5] The meta-CF3 group enhances the rate of oxidative addition, making this reagent highly active.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Reaction: 3-CF3-Ph-OTf + Ar-B(OH)2 → 3-CF3-Ph-Ar[1]

-

Catalyst System: Pd(PPh3)4 (3-5 mol%) is standard.[1] For sterically hindered boronic acids, use Pd(OAc)2/SPhos.[1]

-

Base: K3PO4 (2.0 equiv) or Na2CO3.[1]

-

Solvent: 1,4-Dioxane or Toluene/Water (10:1).

-

Procedure:

-

Charge flask with Boronic Acid (1.2 equiv), Base, and Pd catalyst.[1]

-

Evacuate and backfill with Argon (3x).[1]

-

Add Solvent and 3-(Trifluoromethyl)phenyl triflate (1.0 equiv) via syringe.[1]

-

Heat to 80-90°C for 4–12 hours.

-

Note: Triflate hydrolysis can compete if the reaction is too slow; ensure efficient stirring and degassed solvents.

-

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Reaction: 3-CF3-Ph-OTf + HNR2 → 3-CF3-Ph-NR2[1]

-

Catalyst: Pd(OAc)2 (2 mol%) + BINAP (3 mol%).[1]

-

Why BINAP? Bidentate phosphines prevent the β-hydride elimination pathway and stabilize the oxidative addition complex, preventing triflate cleavage back to phenol.[1]

-

-

Base: Cs2CO3 (1.4 equiv) or NaOtBu (stronger, use if substrate tolerates).[1]

-

Solvent: Toluene (anhydrous).[1]

-

Conditions: 80°C–100°C, sealed tube recommended to prevent oxidation of the amine.

Mechanistic Insight & Chemoselectivity

Understanding the reactivity order is crucial for designing multi-step syntheses involving this reagent.

Reactivity Order (Oxidative Addition):

-

Scenario: If your scaffold contains a Bromine and a Triflate:

-

Standard Conditions (Pd(PPh3)4): The Bromide reacts first.[6]

-

Specialized Conditions (Pd/PCy3): Can shift selectivity, but generally, Br/I are addressed before OTf.

-

Chloride Presence:[1][6] The Triflate will react exclusively over the Chloride, allowing for sequential functionalization (Triflate first, Chloride second).[1]

-

Visualization: Chemoselective Workflow

The following diagram illustrates the synthesis of the reagent and its divergent application pathways.

Figure 1: Synthesis of the triflate reagent and its divergence into C-C and C-N bond-forming pathways.[1]

Troubleshooting & Critical Controls

| Issue | Probable Cause | Corrective Action |

| Low Yield (Synthesis) | Hydrolysis of Tf2O | Ensure Tf2O is colorless (distill if black) and glassware is flame-dried. |

| Phenol Regeneration (Coupling) | Hydrolysis of -OTf | Use anhydrous solvents (Toluene/Dioxane) and inorganic bases (K3PO4) rather than hydroxides.[1] |

| Homocoupling (Biaryl) | Oxidation of Boronic Acid | Degas solvents thoroughly (freeze-pump-thaw or sparging with Ar for 20 min).[1] |

| Black Precipitate (Pd) | Catalyst Decomposition | Add excess ligand (e.g., PPh3) or switch to stable precatalysts (e.g., Pd(dppf)Cl2).[1] |

References

-

Synthesis of Aryl Triflates: Frantz, D. E., et al. "Practical Synthesis of Aryl Triflates under Aqueous Conditions."[1][7] Organic Letters, vol. 4, no.[1][7] 26, 2002, pp. 4717–4718.[1] Link[1]

-

General Reactivity of Triflates: Ritter, T. "Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates."[1] ResearchGate Review, 2023. Link

-

Buchwald-Hartwig Amination Specifics: Louie, J., & Hartwig, J. F.[1][5][8] "Palladium-catalyzed amination of aryl triflates." Journal of Organic Chemistry, vol. 62, 1997, pp. 1268-1273.[1][9] Link[1]

-

Chemoselectivity (Cl vs OTf): Littke, A. F., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates."[1] Journal of the American Chemical Society, vol. 122, 2000, pp. 4020-4028.[1] Link[1][6]

-

Org. Synth. Protocol (Analogous): "4-Chlorophenyl Trifluoromethanesulfonate."[1][10] Organic Syntheses, Coll.[1] Vol. 10, p.147 (2004).[1] Link

Sources

- 1. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN106008282A - Method for synthesizing trifluoromethanesulfonate - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. prepchem.com [prepchem.com]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. - 博客 | 文学城 [blog.wenxuecity.com]

- 7. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]

- 8. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

Mastering C-C and C-N Bond Formation: Application Notes for 3-(Trifluoromethyl)phenyl Trifluoromethanesulfonate in Cross-Coupling Reactions

Introduction: A Trifecta of Reactivity and Functionality

In the landscape of modern synthetic chemistry, particularly within the demanding realms of pharmaceutical and materials science research, the strategic incorporation of fluorinated moieties is paramount. The trifluoromethyl group (-CF3) is a celebrated pharmacophore, renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate emerges as a highly versatile and powerful building block, uniquely poised to leverage the benefits of the -CF3 group. This reagent ingeniously combines three key features: a trifluoromethyl-substituted aromatic ring, the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) group, and a strategic substitution pattern that allows for diverse functionalization.

The triflate group, being one of the best leaving groups in organic chemistry, renders the attached aryl ring highly susceptible to oxidative addition to low-valent transition metals, most notably palladium(0). This property makes 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate an ideal electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the experimental setup for key transformations involving this reagent, offering not just protocols, but the underlying chemical logic to empower researchers to rationally design, execute, and troubleshoot their synthetic endeavors.

I. Prudent Handling and Safety Protocols

Before commencing any experimental work, a thorough understanding of the associated hazards and the implementation of rigorous safety measures are non-negotiable. While a specific material safety data sheet (MSDS) for 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate should always be consulted, the following general precautions for aryl triflates and trifluoromethylated compounds are critical.

1.1 Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times.

-

Body Protection: A flame-resistant laboratory coat is essential.

1.2 Engineering Controls:

-

All manipulations of 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate and its reactions should be conducted within a certified chemical fume hood to prevent inhalation of potentially harmful vapors.

-

A safety shower and eyewash station must be readily accessible.

1.3 Storage and Stability:

-

Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

-

The compound is generally stable under normal storage conditions.

1.4 Waste Disposal:

-

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

II. The Mechanistic Cornerstone: Palladium-Catalyzed Cross-Coupling

The utility of 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate is primarily realized through palladium-catalyzed cross-coupling reactions. A fundamental grasp of the catalytic cycle is crucial for understanding the role of each reaction component and for effective troubleshooting.

The generalized catalytic cycle for a cross-coupling reaction (e.g., Suzuki-Miyaura) is depicted below.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Key Steps Explained:

-

Oxidative Addition: This is the rate-determining step for aryl triflates. The active Pd(0) catalyst inserts into the carbon-oxygen bond of the triflate, forming a Pd(II) complex. The high reactivity of the C-OTf bond is due to the excellent leaving group ability of the triflate anion. For aryl triflates, this step is believed to proceed via a nucleophilic displacement mechanism.[1]

-

Transmetalation: The organic group from the coupling partner (e.g., a boronic acid in a Suzuki reaction) is transferred to the palladium center, displacing the triflate group. This step often requires activation by a base.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.

The choice of ligands (L) is critical as they stabilize the palladium catalyst, influence its reactivity, and modulate the rates of the individual steps in the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition of less reactive electrophiles.[2]

III. Application Notes and Experimental Protocols

The following protocols are presented as robust starting points for the application of 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate in common and impactful cross-coupling reactions. These have been adapted from established methodologies for similar aryl triflates.

A. Suzuki-Miyaura Coupling: Synthesis of Biaryls

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its mild conditions and the commercial availability of a vast array of boronic acids.[3]

Reaction Scheme:

Protocol: Synthesis of 3-(Trifluoromethyl)-1,1'-biphenyl

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl triflates.[4]

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |

| 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate | 1.0 | 296.18 | 296 mg (1.0 mmol) |

| Phenylboronic acid | 1.2 | 121.93 | 146 mg (1.2 mmol) |

| Pd(PPh3)4 | 0.03 | 1155.56 | 35 mg (0.03 mmol) |

| K2CO3 (anhydrous) | 2.0 | 138.21 | 276 mg (2.0 mmol) |

| 1,4-Dioxane | - | - | 8 mL |

| Water | - | - | 2 mL |

Step-by-Step Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

Causality of Choices:

-

Catalyst: Pd(PPh3)4 is a robust, air-stable Pd(0) source that is effective for a wide range of Suzuki couplings.

-

Base: K2CO3 is a moderately strong inorganic base that is crucial for activating the boronic acid for transmetalation.

-

Solvent System: The dioxane/water mixture provides a homogenous solution for both the organic and inorganic reagents. Degassing is critical to prevent oxidation of the Pd(0) catalyst.

B. Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling provides a powerful route to arylalkynes, which are valuable intermediates in organic synthesis and materials science.[5] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Reaction Scheme:

Protocol: Synthesis of 1-(Phenylethynyl)-3-(trifluoromethyl)benzene

This protocol is adapted from a general procedure for the Sonogashira coupling of aryl halides.[6]

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |

| 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate | 1.0 | 296.18 | 296 mg (1.0 mmol) |

| Phenylacetylene | 1.1 | 102.13 | 112 mg (1.1 mmol) |

| Pd(PPh3)2Cl2 | 0.02 | 701.90 | 14 mg (0.02 mmol) |

| Copper(I) iodide (CuI) | 0.04 | 190.45 | 7.6 mg (0.04 mmol) |

| Triethylamine (Et3N) | 3.0 | 101.19 | 304 mg (0.42 mL, 3.0 mmol) |

| Tetrahydrofuran (THF), anhydrous | - | - | 10 mL |

Step-by-Step Procedure:

-

To a dry Schlenk flask, add 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert atmosphere three times.

-

Add anhydrous THF and triethylamine via syringe.

-

Add phenylacetylene dropwise with stirring.

-

Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

-

Upon completion (typically 6-12 hours), filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield the desired arylalkyne.

Causality of Choices:

-

Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for the Sonogashira reaction. The palladium facilitates the oxidative addition and reductive elimination, while copper is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent.

-

Solvent: Anhydrous THF is a common solvent for Sonogashira couplings.

C. Buchwald-Hartwig Amination: Synthesis of Arylamines

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and high-yielding method for C-N bond formation.[4]

Reaction Scheme:

Protocol: Synthesis of N-Phenyl-3-(trifluoromethyl)aniline

This protocol is adapted from a seminal paper on the amination of aryl triflates.[7]

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |

| 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate | 1.0 | 296.18 | 296 mg (1.0 mmol) |

| Aniline | 1.2 | 93.13 | 112 mg (1.2 mmol) |

| Pd2(dba)3 | 0.01 | 915.72 | 9.2 mg (0.01 mmol) |

| BINAP | 0.03 | 622.67 | 18.7 mg (0.03 mmol) |

| Sodium tert-butoxide (NaOtBu) | 1.4 | 96.10 | 134 mg (1.4 mmol) |

| Toluene, anhydrous | - | - | 10 mL |

Step-by-Step Procedure:

-

In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0), BINAP, and sodium tert-butoxide.

-

Add anhydrous toluene, followed by aniline and 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate.

-

Seal the tube, remove from the glovebox, and heat in an oil bath at 100 °C.

-

Monitor the reaction by GC-MS.

-

Upon completion (typically 12-24 hours), cool to room temperature.

-

Dilute with ether (20 mL) and filter through Celite.

-

Concentrate the filtrate and purify by flash column chromatography (hexane/ethyl acetate gradient) to obtain the product.

Causality of Choices:

-

Catalyst and Ligand: The Pd2(dba)3/BINAP system is a powerful combination for Buchwald-Hartwig aminations.[7] The bulky, bidentate BINAP ligand promotes both oxidative addition and reductive elimination while preventing catalyst decomposition.

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

-

Inert Conditions: The catalyst system is sensitive to air and moisture, necessitating the use of a glovebox and anhydrous solvent.

IV. Experimental Workflow and Optimization

A systematic approach to setting up and optimizing reactions with 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate is crucial for success.

Caption: A typical experimental workflow for cross-coupling reactions.

Optimization Parameters:

| Parameter | Considerations | Typical Starting Point |

| Catalyst Loading | Lowering catalyst loading is cost-effective but may require longer reaction times or higher temperatures. | 1-5 mol % |

| Ligand | The choice of ligand is crucial and substrate-dependent. Bulky, electron-rich phosphines are often effective. | PPh3, BINAP, Buchwald ligands |

| Base | The base must be strong enough to facilitate transmetalation but not so strong as to cause side reactions. | K2CO3, Cs2CO3, K3PO4, NaOtBu |

| Solvent | The solvent must solubilize all components and be stable at the reaction temperature. | Toluene, Dioxane, THF, DMF |

| Temperature | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. | 80-110 °C |

V. Conclusion

3-(Trifluoromethyl)phenyl trifluoromethanesulfonate is a valuable and versatile reagent for the synthesis of complex molecules bearing the important 3-(trifluoromethyl)phenyl moiety. Its high reactivity in palladium-catalyzed cross-coupling reactions, stemming from the excellent leaving group ability of the triflate group, allows for the efficient formation of new carbon-carbon and carbon-nitrogen bonds. By understanding the underlying mechanistic principles and adhering to rigorous experimental techniques, researchers can effectively harness the synthetic potential of this powerful building block to advance their research in drug discovery and materials science.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl trifluoromethanesulfonate, 96+%. Retrieved from [Link]

-

Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 146(28), 19249-19260. [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). Scientific Reports. [Link]

-

Louie, J., Driver, M. S., Hamann, B. C., & Hartwig, J. F. (1997). Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. The Journal of Organic Chemistry, 62(5), 1268–1273. [Link]

-

Ostrowska, M. I., Morris, J. A., & Ball, L. T. (2025). Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Evidence for the Formation of Cationic (.sigma.-Aryl)palladium Complexes. Organometallics. [Link]

-

Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020). Organic Letters. [Link]

-

Direct Palladium-Catalyzed Phosphinylation of Aryl Triflates with Secondary Phosphines. Its Scope and Limitations: The Synthesis of Optically Active Carboxylated 2-(Diphenylphosphino)-1,1'-binaphthalenes. (n.d.). The Journal of Organic Chemistry. [Link]

-

Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics. [Link]

-

Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives. (n.d.). PolyU Institutional Research Archive. [Link]

-

ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025). ResearchGate. [Link]

-

Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. (2025). ResearchGate. [Link]

-

Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. (n.d.). Organic Letters. [Link]

-

Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. [Link]

-

Kania, M. J., Reyes, A., & Neufeldt, S. R. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen research portal. [Link]

-